1,5-Hexadiene-3,4-diol
Overview
Description
1,5-Hexadiene-3,4-diol is a starting reagent for the enantioselective synthesis of (+)-rogioloxepane A . It is a colorless, volatile liquid used as a crosslinking agent and precursor to a variety of other compounds .
Synthesis Analysis
1,5-Hexadiene-3,4-diol is produced commercially by the ethenolysis of 1,5-cyclooctadiene . In the laboratory, it can be prepared by reductive coupling of allyl chloride using magnesium . It has also been used in the synthesis of polyesters by reaction with various bio-sourced diesters .Molecular Structure Analysis
The molecular formula of 1,5-Hexadiene-3,4-diol is C6H10O2 . It has two defined stereocenters .Chemical Reactions Analysis
1,5-Hexadiene-3,4-diol undergoes Sharpless kinetic resolution and ring-closing metathesis to yield nine-membered oxocene . The double bonds in 1,5-Hexadiene-3,4-diol are more reactive than the alcohol ones .Physical And Chemical Properties Analysis
1,5-Hexadiene-3,4-diol has a boiling point of 125 °C at 45 mmHg, a melting point of 14-16 °C, and a density of 1.02 g/mL at 25 °C . Its refractive index is 1.479 .Scientific Research Applications
Synthesis Applications
1,5-Hexadiene-3,4-diol, derived from D-mannitol, is used as a starting material for synthesizing enantiopure dihydropyrans and dihydrofurans with an unsaturated side chain. These compounds are crucial for further synthetic transformations. This process utilizes a ring size-selective ring-closing metathesis reaction, demonstrating the compound's utility in complex organic synthesis (Schmidt & Nave, 2007).
Conformational Study
A conformational study of 1,5-hexadiene-3,4-diol using ab initio molecular orbital methods has shown that electrostatic interactions, rather than steric or torsional effects, control the conformational preferences of these compounds. This insight is valuable for understanding the structural behavior of such compounds in different chemical environments (Gung, Fouch, & Zou, 1996).
Electrodimerisation and Synthesis of Hexatriene
The electrodimerisation of acrolein on a zinc-copper couple in the presence of acetic acid yields 1,5-hexadiene-3,4-diol, highlighting its potential in the synthesis of hexatrienes. This process is significant for developing new routes to 1,3,5-hexatriene, a compound with various industrial applications (Figeys & Gelbcke, 2010).
Catalytic Dehydration
Catalytic dehydration studies of 4-hexene-1,3-diol to 1,3,5-hexatriene reveal that 1,5-hexadiene-3,4-diol can be a byproduct or intermediary in such reactions. The direction of the reaction and the resultant products depend on the nature of the catalyst used (Safarov, Bikkulov, Safarova, & Rafikov, 1982).
Photoreactivity StudiesThe photochemistry of 1,5-hexadiene-3-ones, which includes 1,5-hexadiene-3,4-diol, has been studied to understand wavelength-dependent selectivity in intramolecular enone-olefin photoadditions. Such studies are crucial in understanding the photoreactivity of these compounds under different conditions, which has implications in various fields like material science and photopharmacology (Dauben, Cogen, Ganzer, & Behar, 1991).
Pyrolysis and Oxidation
In a study on the pyrolysis and oxidation of 1,5-hexadiene, the role of allylic radicals in the formation of aromatics was highlighted. This research is significant in understanding the reaction pathways and product distributions in high-temperature processes, which are relevant in petrochemical and combustion processes (Vermeire, Bruycker, Herbinet, Carstensen, Battin‐Leclerc, Marin, & Geem, 2017).
Dehydrodimerization Studies
Research on the dehydrodimerization of propylene using bismuth oxide as an oxidant shows the formation of 1,5-hexadiene. This study contributes to understanding the mechanisms of dehydrodimerization and the potential for generating industrial compounds through such reactions (Swift, Bozik, & Ondrey, 1971).
Safety And Hazards
Future Directions
1,5-Hexadiene-3,4-diol is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as designing novel pharmaceuticals, synthesizing materials for electronic devices, and exploring organic reactions.
Relevant Papers The relevant papers retrieved provide more detailed information about the synthesis, properties, and applications of 1,5-Hexadiene-3,4-diol .
properties
IUPAC Name |
hexa-1,5-diene-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQWZSZYIQGTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871822 | |
Record name | Hexa-1,5-diene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Divinyl glycol | |
CAS RN |
1069-23-4 | |
Record name | 1,5-Hexadiene-3,4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1069-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Divinyl glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Divinylglycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexa-1,5-diene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa-1,5-diene-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIVINYL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z957Z497HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.